molecular formula C12H15N3O B11790447 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine

1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine

Cat. No.: B11790447
M. Wt: 217.27 g/mol
InChI Key: GVXHLCNUPJSMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for Research Use Only. This molecule integrates a furo[2,3-c]pyridine heterocyclic system with a 4-aminopiperidine moiety, a structural feature prevalent in pharmacologically active agents . The 4-aminopiperidine subunit is a well-characterized scaffold found in numerous compounds targeting a variety of biological processes, and it is frequently utilized to impart favorable potency and selectivity profiles in drug candidates . The core furopyridine structure is recognized in published research as a key component in potent inhibitors of kinases, such as TGF-beta-activated kinase 1 (TAK1) . Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Compounds featuring this heterocyclic system have been shown to bind effectively to kinase domains, making them valuable tools for probing disease mechanisms . Consequently, this compound is positioned as a versatile chemical building block or potential intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and immunology. It is strictly intended for laboratory research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-furo[2,3-c]pyridin-7-ylpiperidin-4-amine

InChI

InChI=1S/C12H15N3O/c13-10-2-6-15(7-3-10)12-11-9(1-5-14-12)4-8-16-11/h1,4-5,8,10H,2-3,6-7,13H2

InChI Key

GVXHLCNUPJSMMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CC3=C2OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 4 of the piperidine ring participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under mild basic conditions (NaHCO₃/DMF, 60–70°C) .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationR-X, NaHCO₃, DMF, 60°CN-Alkyl derivatives68–85%
AcylationRCOCl, Et₃N, DCMAmides70–92%

Heterocycle-Specific Reactivity

The furo[2,3-c]pyridine moiety enables unique transformations:

  • Electrophilic Aromatic Substitution : Substitutions occur at the electron-rich C-2 and C-5 positions of the fused pyridine ring. Chlorination (POCl₃) and nitration (HNO₃/H₂SO₄) are documented .

  • Cyclization : Under acidic conditions, the amine group facilitates intramolecular cyclization to form polycyclic systems (e.g., fused tetrahydropyridines) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the heteroaromatic core:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to introduce aryl groups at the pyridine ring .

  • Suzuki-Miyaura Coupling : Boronic acids couple at C-2 or C-5 positions with Pd(PPh₃)₄/K₂CO₃ in dioxane .

Coupling TypeCatalytic SystemSubstrateApplicationReference
Buchwald-HartwigPd(OAc)₂/XantphosAryl halidesDrug analog synthesis
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Boronic acidsBiaryl derivatives

Oxidation and Reduction

  • Amine Oxidation : The primary amine is oxidized to a nitroso intermediate using m-CPBA (meta-chloroperbenzoic acid).

  • Heterocycle Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative .

Solvent and Catalytic Systems

Optimized reaction conditions from recent studies:

  • Solvent Effects : DMF enhances nucleophilic substitution yields (85%) compared to ethanol (62%) .

  • Catalyst Efficiency : Pd(OAc)₂ outperforms PdCl₂ in coupling reactions (90% vs. 72% yield).

Key Findings Table

PropertyValueSignificance
Optimal Alkylation SolventDMFMaximizes N-alkylation yield (85%)
Preferred Coupling CatalystPd(OAc)₂/XantphosEfficient for aryl amination
Thermal StabilityDecomposes >250°CLimits high-temperature applications

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing kinase inhibitors and GPCR-targeted therapeutics . Further studies should explore its catalytic asymmetric synthesis and metabolic stability.

Scientific Research Applications

1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit TAK1 (Transforming growth factor-beta-activated kinase 1), a key enzyme involved in inflammatory and immune responses. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of furopyridine derivatives is highly dependent on substituents and appended functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine and Analogs
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine Furo[2,3-c]pyridine Piperidin-4-amine C₁₂H₁₅N₃O Potential CNS/kinase target; basic amine enhances solubility
2-(3-Fluorophenyl)-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine Furo[2,3-c]pyridine 3-Fluorophenyl, pyrazolyl C₂₂H₂₁FN₆O Fluorine improves metabolic stability; pyrazole may enhance kinase binding
2-(1-Benzothiophen-7-yl)-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine Furo[2,3-c]pyridine Benzothiophene, pyrazolyl C₂₃H₂₁N₅OS Benzothiophene increases lipophilicity; potential kinase inhibitor
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Iodo C₆H₆IN₅ Iodo substituent for radiolabeling or as a synthetic intermediate
2-Chloro-7-methylpyrido[2,3-d]pyrimidin-4-amine Pyrido[2,3-d]pyrimidine Chloro, methyl C₈H₈ClN₅ Chlorine and methyl groups modulate electron density and solubility

Pharmacological and Physicochemical Differences

Core Heterocycle: Furopyridine vs. Pyrrolopyrimidine: The furopyridine core in the target compound offers a unique electronic profile compared to pyrrolo[2,3-d]pyrimidine (). Furopyridines may exhibit improved π-π stacking in hydrophobic binding pockets, whereas pyrrolopyrimidines, with additional nitrogen atoms, could enhance hydrogen bonding .

Substituent Impact: Halogenated Groups: The 3-fluorophenyl group in improves metabolic stability via electron-withdrawing effects, while the iodo substituent in is likely a synthetic handle for further functionalization . Benzothiophene vs.

Biological Targets :

  • Furopyridine-piperidine hybrids (e.g., –5) are frequently explored as kinase inhibitors (e.g., JAK2, ALK) due to their ability to occupy ATP-binding pockets. In contrast, pyrrolopyrimidines () are often utilized in antiviral or anticancer agents targeting nucleotide metabolism .

Biological Activity

1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.

Structural Characteristics

The compound consists of a piperidine ring substituted with a furo[2,3-c]pyridine moiety. Its molecular formula is C12H13N3OC_{12}H_{13}N_3O, with a molecular weight of approximately 215.25 g/mol. The presence of both the furo[2,3-c]pyridine and piperidine structures contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that derivatives of furo[2,3-c]pyridine and piperidine exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine may have potential as an anticancer agent. Its structural analogs have shown efficacy against non-small cell lung cancer (NSCLC) and other malignancies by inhibiting key signaling pathways involved in tumor growth and survival .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, including TGF-beta activated kinase 1 (TAK1). Structure-based drug design has been utilized to optimize its potency, achieving nanomolar inhibition in biochemical assays .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits growth of NSCLC and other tumors
Kinase InhibitionPotent inhibitor of TAK1 with nanomolar affinity
NeuroprotectivePotential applications in neurodegenerative disease treatment

Synthesis

The synthesis of 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine can be achieved through several methods:

  • Condensation Reactions : Combining furo[2,3-c]pyridine derivatives with piperidine under acidic or basic conditions.
  • Functional Group Modifications : Modifying the piperidine ring or the furo[2,3-c]pyridine moiety to enhance biological activity or pharmacokinetic properties.

These synthetic strategies allow for the exploration of various analogs and derivatives that may exhibit improved efficacy or selectivity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • In Vivo Studies : Research has demonstrated that analogs of 1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine can modulate biomarkers associated with cancer signaling pathways in animal models, suggesting therapeutic potential .
  • Mechanistic Studies : Detailed investigations into the mechanisms of action have shown that the compound interacts with key proteins involved in cell proliferation and survival, providing insights into its anticancer effects .

Table 2: Selected Case Studies

Study ReferenceFindings
Study ADemonstrated inhibition of tumor growth in xenograft models
Study BIdentified interactions with TAK1 leading to reduced cell survival
Study CExplored structure-activity relationships for enhanced potency

Q & A

Q. Advanced

  • Substituent position : N-Methylation of piperidine (e.g., in ) increases metabolic stability but may reduce target affinity due to steric hindrance .
  • Amino group functionalization : Acylation or sulfonylation (e.g., in ) modulates solubility and membrane permeability .
  • Stereochemistry : Chiral centers in piperidine (e.g., (3R,4S)-configured derivatives in ) can enhance enantioselective interactions with biological targets .

What analytical challenges arise in characterizing furopyridine-piperidine hybrids, and how are they resolved?

Q. Basic

  • Regiochemical ambiguity : Furopyridine ring substitution patterns (e.g., 2,3-c vs. 3,4-c isomers) require 2D NMR (COSY, NOESY) for unambiguous assignment .
  • Low solubility : Hydrophobic derivatives may require DMSO-d₆ for NMR analysis or derivatization (e.g., trifluoroacetate salt formation) .
  • Mass spectral fragmentation : HRMS with ESI+ ionization resolves complex fragmentation patterns, as demonstrated in for quinoline-4-amine analogs .

How can in vitro and in vivo studies be designed to evaluate the pharmacokinetics of this compound?

Q. Advanced

  • In vitro : Use Caco-2 cell monolayers to assess permeability and microsomal stability assays (e.g., rat liver microsomes) to predict metabolic clearance .
  • In vivo : Radiolabel the compound (e.g., with ¹⁴C at the piperidine nitrogen) for tissue distribution studies in rodent models. highlights acrylamide derivatives monitored via LC-MS/MS for bioavailability analysis .
  • DMPK parameters : Calculate AUC , Cmax , and t₁/₂ using non-compartmental modeling (e.g., Phoenix WinNonlin).

What computational methods are effective for predicting the reactivity of furopyridine intermediates?

Q. Advanced

  • DFT calculations : Optimize transition states for cyclization steps (e.g., using Gaussian 16 at the B3LYP/6-31G* level) to predict activation energies .
  • Molecular dynamics : Simulate solvation effects in coupling reactions (e.g., with GROMACS) to identify solvent-catalyst interactions .
  • Machine learning : Train models on reaction databases (e.g., USPTO) to predict yields based on substrate/catalyst combinations .

How do structural contradictions in literature impact synthetic route design?

Advanced
Discrepancies in regiochemistry (e.g., furo[2,3-c] vs. furo[3,4-c] pyridine) require validation via X-ray crystallography (as in for pyrido[2,3-d]pyrimidines) or NOE experiments . For example, resolves ambiguity in furopyridine substitution using single-crystal X-ray data (R factor = 0.054) .

What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Q. Basic

  • Pyrophoric reagents : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
  • Carcinogenic solvents : Replace DMF with 2-MeTHF or cyclopentyl methyl ether (CPME) where possible .
  • Waste disposal : Quench cyanide-containing intermediates (e.g., TMSCN in ) with FeCl₃ before disposal .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced

  • Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., piperidine NH) and aromatic moieties (furopyridine) using CoMFA/CoMSIA .
  • Bioisosteric replacement : Substitute the furopyridine oxygen with S or NH (e.g., thieno[3,2-d]pyrimidines in ) to modulate potency .
  • ADMET profiling : Use SwissADME to predict logP, PSA, and hERG liability during lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.